molecular formula C20H17NO4S B6420470 (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate CAS No. 304684-76-2

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B6420470
CAS No.: 304684-76-2
M. Wt: 367.4 g/mol
InChI Key: XMIVJOXLFDHAFK-ZHACJKMWSA-N
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Description

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is a synthetic thiophene-based small molecule characterized by a conjugated acrylamido linker connecting a phenyl-substituted thiophene core to a furan-2-yl moiety. This structural motif, featuring heterocyclic systems like thiophene and furan, is of significant interest in medicinal chemistry and materials science. Thiophene derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics and have been extensively investigated for a wide range of therapeutic applications, including use as antimicrobial, anti-inflammatory, analgesic, and antitumor agents . Furthermore, furan-based structures are increasingly utilized in the design of advanced materials due to their favorable photochemical properties and low cost, making them attractive candidates for applications such as visible light photoinitiators in polymer synthesis . The presence of the ethyl ester group differentiates it from its carboxylic acid analogs and can influence its physicochemical properties and biological activity. Researchers value this compound primarily as a versatile chemical intermediate for the design and synthesis of more complex molecules with potential biological activity or unique material properties. The product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-2-24-20(23)18-16(14-7-4-3-5-8-14)13-26-19(18)21-17(22)11-10-15-9-6-12-25-15/h3-13H,2H2,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIVJOXLFDHAFK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

Furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine to form (E)-3-(furan-2-yl)acrylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.

Reaction Parameters :

  • Condensation Catalyst : Piperidine

  • Chlorination Agent : SOCl₂ (excess)

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 80–90%

Acylation of the Thiophene Intermediate

The 2-amino group of ethyl 4-phenylthiophene-3-carboxylate reacts with (E)-3-(furan-2-yl)acryloyl chloride in an aprotic solvent. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Optimized Procedure :

  • Dissolve the thiophene intermediate (1 equiv) in dry tetrahydrofuran (THF).

  • Add Et₃N (1.2 equiv) and cool to 0°C.

  • Slowly add (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Critical Parameters :

  • Solvent : THF or dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 65–75%

Stereochemical Control and Byproduct Management

The (E)-configuration of the acrylamido group is inherently favored due to steric hindrance between the furan ring and the thiophene backbone during the acylation step. However, trace amounts of the (Z)-isomer may form, necessitating purification via recrystallization or chromatographic separation.

Byproduct Analysis :

  • Thiol Ester Formation : A minor byproduct, arising from thiolysis of the acryloyl chloride, is observed in ≤5% yield. This is mitigated by using anhydrous conditions and avoiding thiol-containing reagents.

Alternative Synthetic Routes

One-Pot Sequential Reactions

A patent-derived method involves reacting 2-thiophenealdehyde with formaldehyde dimethyl mercaptal S-oxide (FAMSO) in THF under basic conditions (trimethylbenzylammonium hydroxide), followed by in situ acylation. This approach reduces isolation steps but requires precise temperature control.

Procedure Highlights :

  • Reagents : FAMSO (1.1 equiv), THF, trimethylbenzylammonium hydroxide (catalytic)

  • Temperature : Reflux (66°C)

  • Yield : 60–70%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the acylation step, reducing reaction times from hours to minutes. Preliminary studies report yields comparable to conventional methods (68–72%).

Spectroscopic Validation

Successful synthesis is confirmed through:

  • ¹H-NMR : A singlet at δ 7.86 ppm corresponding to the acrylamido vinyl proton.

  • IR Spectroscopy : Stretching vibrations at 1775 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O).

  • Mass Spectrometry : Molecular ion peak at m/z 367.4 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance mixing and heat transfer during exothermic steps (e.g., acylation). Solvent recovery systems (e.g., THF distillation) improve cost efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The acrylamide group can be reduced to form an amine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

The compound (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications, focusing on medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines. The incorporation of the acrylamide group may enhance biological activity through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties:
Studies have suggested that thiophene-containing compounds possess antimicrobial properties. The presence of the furan ring may also contribute to this activity, making it a candidate for further exploration in the development of new antimicrobial agents .

Material Science

Organic Photovoltaics:
Compounds with conjugated systems like thiophenes are often investigated for their use in organic photovoltaic devices. The electronic properties of this compound could be optimized for light absorption and charge transport, potentially leading to enhanced solar cell efficiencies .

Conductive Polymers:
The compound can serve as a building block for the synthesis of conductive polymers. Its structure allows for π-π stacking interactions, which are crucial for conductivity in polymeric materials used in electronic applications .

Organic Synthesis

Building Block in Synthesis:
The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can be utilized in the construction of more complex molecules through various reactions such as nucleophilic addition and cycloaddition processes .

Case Study 1: Anticancer Properties

A study published in IUCrData explored the synthesis of similar furan-containing compounds and their anticancer activities. The results indicated that modifications to the furan and thiophene rings could significantly impact their biological efficacy, suggesting that this compound might exhibit enhanced activity against specific cancer types .

Case Study 2: Photovoltaic Applications

Research conducted on thiophene-based materials for organic solar cells demonstrated that incorporating various functional groups can improve light absorption and charge mobility. The findings suggest that this compound could be synthesized into polymer blends to optimize photovoltaic performance, as evidenced by increased efficiency metrics in laboratory settings .

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of ethyl thiophene-3-carboxylates with acrylamido substituents. Key analogs and their structural distinctions are summarized in Table 1.

Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives

Compound Name Substituent at Thiophene-2 Position Substituent at Thiophene-4 Position Key Functional Groups Reference
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate (E)-3-(furan-2-yl)acrylamido Phenyl Furan, acrylamido Target
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (E)-2-cyano-3-(substituted phenyl)acrylamido Methyl (at 4 and 5) Cyano, substituted phenyl
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate 3-(4-methylpiperazin-1-yl)propanamido Phenyl Piperazinyl
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (Cyanoacetyl)amino 4-Chlorophenyl Cyano, chloro

Key Observations:

Core Structure : All analogs share the ethyl thiophene-3-carboxylate backbone, but substitutions at the 2- and 4-positions vary significantly.

Acrylamido Modifications: The target compound’s furan-2-yl acrylamido group contrasts with cyanoacrylamido (), piperazinyl-propanamido (), and cyanoacetyl-amino () groups.

4-Position Substitution : The phenyl group in the target compound is replaced with methyl () or 4-chlorophenyl (), affecting lipophilicity and steric bulk.

Biological Activity

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a furan ring, an acrylamide group, and a phenyl-substituted thiophene ring. Its IUPAC name is ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate, with the molecular formula C20H17NO4SC_{20}H_{17}NO_4S and a molecular weight of 367.42 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the acrylamide intermediate : Reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of triethylamine.
  • Synthesis of the thiophene derivative : Reaction with ethyl 4-bromobenzoate using a palladium catalyst.
  • Esterification : Final esterification with ethanol under acidic conditions .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. In vitro studies have evaluated various derivatives against multiple human cancer cell lines:

Compound Cell Line IC50 (µg/ml) Reference Drug IC50 (µg/ml)
7gA549 (lung carcinoma)27.728.3 (Doxorubicin)
7gHepG2 (liver cancer)26.621.6 (Doxorubicin)

The study highlighted that compound 7g significantly impacted gene expression related to cell proliferation and DNA damage in treated cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Compounds derived from similar structures have shown notable antibacterial and antifungal activities:

Compound Microbial Strain Activity
NR3Bacillus cereusMore potent than Ciprofloxacin
NR6Candida albicansMore potent than Itraconazole

These findings suggest that derivatives of this compound could serve as effective agents against common pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation or modulating receptor activity. This modulation may lead to apoptosis in cancer cells or disruption of microbial growth pathways .

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate?

  • Methodology : A typical approach involves: (i) Condensation : Reacting acetylated thiophene derivatives with furan-2-yl acryloyl chloride under basic conditions (e.g., NaH or Et₃N) to form the acrylamido intermediate. (ii) Cyclization : Acid- or base-catalyzed cyclization to stabilize the thiophene core. (iii) Esterification : Ethylation using ethyl chloroformate in the presence of a coupling agent like DCC/DMAP.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :
  • HPLC : Use a C18 column (70% MeCN/30% H₂O + 0.1% TFA) to assess purity (>95%).
  • NMR : Confirm stereochemistry (E-configuration) via coupling constants in 1H^1H NMR (e.g., J=1216HzJ = 12–16 \, \text{Hz} for trans-alkene protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid).
  • Anti-inflammatory Activity : LPS-induced TNF-α inhibition in RAW 264.7 macrophages (dose-response curves).
  • Controls : Include reference compounds (e.g., indomethacin for anti-inflammatory assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the proposed structure?

  • Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL for structure solution and refinement. Key metrics: R1<0.05R_1 < 0.05, wR₂ < 0.12.
  • Validation : Compare bond lengths/angles with similar thiophene derivatives (e.g., C–S bond: ~1.70 Å) .

Q. What computational methods can predict its interaction with biological targets (e.g., NF-κB)?

  • Molecular Docking : Use AutoDock Vina with PDB ID 1NFK (NF-κB p50 subunit).
  • MD Simulations : GROMACS with CHARMM36 force field (10 ns trajectory, RMSD < 2.0 Å).
  • Key Findings : Furanyl acrylamide moiety likely binds to the DNA-binding domain via H-bonding (ΔG ≈ −8.2 kcal/mol) .

Q. How to address contradictory cytotoxicity data in different cell lines?

  • Hypothesis Testing : (i) Check metabolic stability (e.g., hepatic microsomal assay). (ii) Evaluate efflux pump activity (e.g., P-gp inhibition assay).
  • Experimental Design :
  • Use MTT assay in paired sensitive/resistant cell lines (e.g., HepG2 vs. HepG2/P-gp).
  • Compare IC₅₀ shifts in presence/absence of verapamil (P-gp inhibitor) .

Q. What strategies improve solubility without compromising activity?

  • Structural Modifications :
  • Introduce PEGylated side chains at the ester group.
  • Replace ethyl ester with morpholine amide.
    • Formulation : Nanoemulsions (e.g., Tween-80/lecithin) to enhance bioavailability (logP reduction from 4.0 to 2.5) .

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